Trichloro(2-cyclohex-3-en-1-ylethyl)silane

Overview

Description

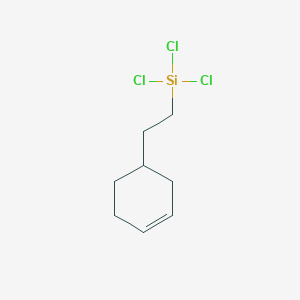

Trichloro(2-cyclohex-3-en-1-ylethyl)silane is an organosilicon compound with the molecular formula C8H13SiCl3. It is a derivative of cyclohexene, where a trichlorosilyl group is attached to the ethyl side chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-cyclohex-3-en-1-ylethyl)silane can be synthesized through the reaction of cyclohexene with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

Cyclohexene+Trichlorosilane→Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-

Industrial Production Methods

In industrial settings, the production of cyclohexene, 4-[2-(trichlorosilyl)ethyl]- involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-cyclohex-3-en-1-ylethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the trichlorosilyl group to other functional groups.

Substitution: The trichlorosilyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Various organosilicon compounds with different functional groups.

Substitution: Compounds with new functional groups replacing the trichlorosilyl group.

Scientific Research Applications

Scientific Research Applications

-

Surface Modification

- Trichloro(2-cyclohex-3-en-1-ylethyl)silane is widely used in the modification of surfaces to improve adhesion properties. It forms siloxane bonds that enhance the compatibility of organic materials with inorganic substrates, making it crucial in coatings and adhesives.

-

Synthesis of Organosilicon Compounds

- This compound serves as a precursor for synthesizing various organosilicon compounds. Its ability to react with other organic molecules through hydrosilylation reactions is fundamental in producing silicone polymers used in diverse applications, including sealants and elastomers.

-

Biomedical Applications

- In biomedical research, this compound has been explored for drug delivery systems. Its functional groups can be modified to enhance biocompatibility and control the release of therapeutic agents.

-

Catalysis

- The compound can act as a catalyst or catalyst support in organic synthesis, particularly in reactions involving silicon-containing compounds. Its unique structure allows it to stabilize transition states in catalytic cycles.

-

Nanotechnology

- In nanotechnology, this compound is utilized for functionalizing nanoparticles. This functionalization enhances the stability and dispersibility of nanoparticles in various solvents, facilitating their use in drug delivery and imaging applications.

Case Study 1: Surface Treatment for Improved Adhesion

A study demonstrated that treating glass surfaces with this compound resulted in significantly improved adhesion properties for polymer coatings. The silane formed a robust siloxane network that enhanced the mechanical strength of the coatings applied to the treated surfaces.

Case Study 2: Synthesis of Silicone Elastomers

In a research project, this compound was used as a key reagent in synthesizing silicone elastomers through hydrosilylation reactions. The resulting elastomers exhibited enhanced thermal stability and flexibility, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of cyclohexene, 4-[2-(trichlorosilyl)ethyl]- involves its ability to form strong bonds with various substrates. The trichlorosilyl group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in surface modification and the creation of functionalized materials.

Comparison with Similar Compounds

Similar Compounds

- Bicyclo[2.2.1]hept-2-ene, 5-[2-(trichlorosilyl)ethyl]-

- Cyclohexene, 4-[2-(dichlorosilyl)ethyl]-

Uniqueness

Trichloro(2-cyclohex-3-en-1-ylethyl)silane is unique due to its specific structure, which allows for versatile chemical modifications. The presence of the trichlorosilyl group provides reactivity that is not found in similar compounds, making it valuable for specialized applications in research and industry.

Biological Activity

Trichloro(2-cyclohex-3-en-1-ylethyl)silane , also known as 2-(3-cyclohexenyl)ethyltrichlorosilane , is an organosilicon compound that has garnered interest due to its potential biological activities and applications in various fields, including materials science and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₂H₁₉Cl₃Si

- Molecular Weight : 297.724 g/mol

- CAS Number : 37843-11-1

Structure

This compound features a silicon atom bonded to three chlorine atoms and a cyclohexenyl ethyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form siloxane bonds with biomolecules. This interaction can influence various cellular processes, including:

- Cell Signaling : It may modulate signaling pathways by interacting with cell surface receptors.

- Gene Expression : The compound can affect the transcription of genes involved in cellular metabolism.

- Metabolic Pathways : It participates in enzymatic reactions, potentially altering metabolic pathways within cells.

Cellular Effects

Research indicates that this compound can impact cellular functions significantly. For instance, studies have shown that it can:

- Influence cell proliferation and apoptosis.

- Modify the adhesion properties of cells on surfaces treated with silanes.

Dosage and Temporal Effects

The biological effects of this compound vary with dosage levels in experimental models. Higher concentrations may lead to cytotoxicity, while lower doses could promote beneficial cellular responses.

Study 1: Surface Modification in Biomedical Applications

A study investigated the use of this compound for modifying the surfaces of biomaterials. The results demonstrated enhanced biocompatibility and improved cell adhesion compared to untreated surfaces. This modification is crucial for applications in drug delivery systems and tissue engineering.

Study 2: Interaction with Proteins

Another study focused on the interaction of this silane compound with proteins. It was found that the compound could form stable complexes with certain proteins, influencing their activity and stability. This property has potential implications for drug formulation and protein stabilization in biopharmaceuticals.

Summary of Biological Activities

Dosage Effects on Cell Viability

| Dosage (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 0.1 | 90 | No significant effect |

| 1.0 | 70 | Moderate decrease |

| 10 | 40 | High cytotoxicity observed |

| 100 | 10 | Severe cytotoxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Trichloro(2-cyclohex-3-en-1-ylethyl)silane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves reacting 2-cyclohex-3-en-1-ylethyl chloride with trichlorosilane under controlled conditions. Key parameters include temperature (e.g., 60–100°C), solvent selection (e.g., anhydrous toluene), and catalysts such as transition metals or Lewis acids to enhance reaction rates. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity. Monitoring reaction progress using gas chromatography (GC) ensures optimization .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C/²⁹Si) is essential for structural confirmation, particularly to resolve signals from the cyclohexenyl and silane moieties. Fourier-transform infrared spectroscopy (FT-IR) identifies Si-Cl (450–550 cm⁻¹) and C=C (1640–1680 cm⁻¹) bonds. High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) validate molecular weight and purity. Refractive index (n20/D ~1.35–1.40) and density (1.2–1.4 g/mL) provide additional physicochemical validation .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer : The compound is classified as a skin irritant (H314) and requires handling in a fume hood with nitrile gloves and chemical-resistant aprons. Storage at 0–6°C in inert atmospheres (argon/nitrogen) prevents hydrolysis. Spill management mandates neutralization with sodium bicarbonate, followed by silica gel absorption. Emergency protocols for eye exposure include rinsing with water for 15 minutes and immediate medical consultation .

Advanced Research Questions

Q. How does the cyclohexenylethyl substituent influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The cyclohexenyl group introduces steric hindrance and π-conjugation, which can modulate reactivity in Stille or Suzuki couplings. Steric effects may slow transmetalation steps, while the electron-rich alkene could stabilize transition states. Comparative kinetic studies with analogous silanes (e.g., phenyl- or alkyl-substituted) using in situ NMR or calorimetry can quantify these effects .

Q. How to resolve discrepancies in reported reaction yields when using this silane as a precursor?

- Methodological Answer : Contradictions in yields often arise from trace moisture, oxygen, or variable catalyst loading. Systematic reproducibility studies should include rigorous drying of solvents (molecular sieves), degassing, and controlled catalyst-to-substrate ratios (e.g., 0.1–5 mol%). Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature vs. time) and interactions .

Q. What strategies are effective in functionalizing surfaces using this silane for hydrophobic coatings?

- Methodological Answer : Surface functionalization involves vapor-phase deposition or solution-phase grafting. Pretreatment with oxygen plasma enhances substrate (e.g., glass, silicon) reactivity. Silane concentration (1–5% v/v in isopropanol) and reaction time (1–24 hours) are optimized via water contact angle measurements. X-ray photoelectron spectroscopy (XPS) confirms monolayer formation and Si-O-Si linkage integrity .

Q. What computational methods predict the stability of intermediates in its hydrolysis reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways, identifying transition states and intermediates. Solvent effects (e.g., water, THF) are incorporated via polarizable continuum models (PCM). Molecular dynamics simulations track aggregation behavior of silanol byproducts, which can precipitate and alter reaction kinetics .

Q. How to design kinetic studies to understand its reaction mechanisms with nucleophiles?

- Methodological Answer : Pseudo-first-order conditions with excess nucleophile (e.g., amines, alcohols) enable monitoring via UV-Vis or conductivity. Arrhenius plots (ln(k) vs. 1/T) determine activation energies. Isotopic labeling (e.g., D₂O for hydrolysis) and trapping experiments (e.g., TEMPO for radical intermediates) elucidate mechanistic pathways. Rate constants are compared with Hammett σ values to assess electronic effects .

Properties

IUPAC Name |

trichloro(2-cyclohex-3-en-1-ylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACYXSNZANMSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885021 | |

| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18290-60-3 | |

| Record name | 4-[2-(Trichlorosilyl)ethyl]cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18290-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(2-(trichlorosilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro[2-(3-cyclohexen-1-yl)ethyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.